molecular formula C9H4BrClN2O2 B1343797 6-Bromo-4-chloro-3-nitroquinoline CAS No. 723281-72-9

6-Bromo-4-chloro-3-nitroquinoline

Cat. No. B1343797
CAS RN: 723281-72-9
M. Wt: 287.5 g/mol
InChI Key: KHKPVEMMXJCWGP-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-3-nitroquinoline is a compound with the molecular formula C9H4BrClN2O2 . It is a derivative of quinoline, which is a nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of quinoline derivatives has been widely reported in the literature . Classical methods such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring system with bromine, chlorine, and nitro functional groups attached . The molecular weight of the compound is 287.497 .


Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a boiling point of 387.6±37.0 °C at 760 mmHg, and a flash point of 188.2±26.5 °C . The exact mass of the compound is 285.914459 .

Scientific Research Applications

Synthesis of Inhibitors

6-Bromo-4-chloro-3-nitroquinoline plays a critical role as an intermediate in the synthesis of various inhibitors, particularly PI3K/mTOR inhibitors. Lei et al. (2015) describe the optimized synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an important intermediate for quinoline inhibitors, from this compound. This synthesis is essential for creating derivatives of NVP-BEZ235, a notable cancer drug (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).

Antifungal Applications

This compound has demonstrated potential in antifungal applications. Gershon, Clarke, and Gershon (1996) explored the preparation and fungitoxicity of compounds including 6-bromo-3-chloro-8-quinolinols, revealing their effectiveness against various fungi. Compounds with chlorine at the 3 position were generally more fungitoxic than their bromine analogs (Gershon, Clarke, & Gershon, 1996).

Biological Activities and Anticancer Properties

The derivatives of this compound have been studied for their biological activities, including anticancer properties. Köprülü et al. (2018) investigated various quinoline derivatives, including 6-Bromo-5-nitroquinoline, for their antiproliferative activity against different cancer cell lines. Their studies highlighted the potential of these compounds in cancer treatment, particularly in inducing cancer cell death and exhibiting antiprotease effects (Köprülü, Ökten, Tekin, & Çakmak, 2018).

Solid-Phase Synthesis

The compound also finds use in the solid-phase synthesis of other quinoline derivatives. Křupková et al. (2009) described the efficient solid-phase synthesis of 3-hydroxy-2,7-disubstituted-6-nitroquinolin-4(1H)-ones using intermediates derived from 4-chloro-5-nitroanthranilic acid, indicating the versatility of this compound and its derivatives in complex chemical syntheses (Křupková, Soural, Hlaváč, & Hradil, 2009).

Synthesis of Novel Compounds

This compound serves as a starting material for the synthesis of novel compounds. In a study by Ouerghi et al.

(2021), a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized from available chemicals. This compound was evaluated for its anti-bacterial activity, showcasing the potential of this compound derivatives in the development of new antibacterial agents (Ouerghi, Geesi, Kaiba, Anouar, Al-Tamimi, Guionneau, Ibnouf, Azzallou, Bakht, & Riadi, 2021).

Co-crystal and Crystal Structure Studies

The compound is also significant in the study of crystal structures. Gotoh and Ishida (2019) investigated the crystal structures of co-crystals involving 3-chloro-2-nitrobenzoic acid with quinoline derivatives, including those related to this compound. These studies contribute to our understanding of molecular interactions and the design of new materials (Gotoh & Ishida, 2019).

Safety and Hazards

The safety data sheet for 6-Bromo-4-chloro-3-nitroquinoline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-bromo-4-chloro-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKPVEMMXJCWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621172
Record name 6-Bromo-4-chloro-3-nitroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

723281-72-9
Record name 6-Bromo-4-chloro-3-nitroquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-3-nitroquinoline
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Record name 6-bromo-4-chloro-3-nitroquinoline
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Synthesis routes and methods I

Procedure details

6-Bromo-3-nitro-quinolin-4-ol (Fluorochem Ltd., Derbyshire, UK, 10 g, 37.2 mmol) was added to POCl3 (70 ml). The RM was stirred at 120° C. for 17 h. Then the RM was cooled with an ice-bath, before being slowly dropped onto ice-water. The precipitate was filtered and washed with cold water. The residue was dissolved in DCM, washed with brine, dried over Na2SO4, filtered and evaporated to give the title compound as a beige solid (HPLC tR 3.64 min (Method A))
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Bromo-3-nitroquinolin-4-ol (Compound of step 2, 20 g, 74.3 mmol) and POCl3 (150 mL, 1613 mmol) were stirred for 45 minutes at 120° C. The mixture was cooled to RT and poured slowly into ice-water. The precipitate was filtered, washed with ice-cold water, and dissolved in CH2Cl2. The organic layer was washed with cold brine, and was dried over Na2SO4. The solvent was evaporated to dryness to obtain the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

20 g (74.3 mmol) of 6-bromo-3-nitro-quinolin-4-ol (Example 1b) in 150 ml (1.63 mol) of POCl3 are stirred for 45 min at 120° C. The mixture is cooled to rt and poured slowly into ice-water. The precipitate is filtered off, washed with ice-cold water, and dissolved in CH2Cl2. The organic phase is washed with cold brine, and the aqueous phase is discarded. After drying over MgSO4, the organic solvent is evaporated to dryness to provide the title compound. 1H NMR (CDCl3): δ 9.20/s (1H), 8.54/d (1H), 8.04/d (1H), 7.96/dd (1H); analytical HPLC: tret=4.32 min (Grad 1).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 6-Bromo-4-chloro-3-nitroquinoline in pharmaceutical chemistry?

A1: this compound is a crucial building block in synthesizing various drug candidates, particularly those targeting the PI3K/mTOR pathway. [, ] This pathway plays a vital role in regulating cell growth and survival, making it a key target for cancer therapy. This compound serves as a versatile intermediate for attaching different chemical groups, allowing researchers to explore a wide range of structural variations and optimize the desired biological activity.

Q2: Can you describe the synthetic route for incorporating this compound into more complex molecules, like PI3K/mTOR inhibitors?

A2: One study outlines the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile (compound 7), a vital intermediate for certain PI3K/mTOR inhibitors, utilizing this compound. [] The process involves reacting it with 2-(4-aminophenyl)-2-methylpropanenitrile (compound 6) through a nucleophilic aromatic substitution reaction. This reaction replaces the chlorine atom in this compound with the amine group of compound 6, forming the desired product. [] This strategy exemplifies how this compound acts as a scaffold for building more elaborate molecules with potential therapeutic applications.

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